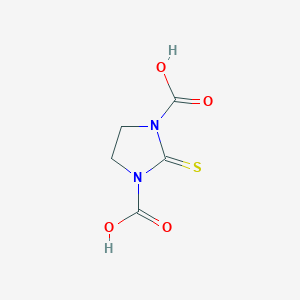![molecular formula C28H32F2N6O2 B14222648 7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-](/img/structure/B14222648.png)
7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]- is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a pyrrolopyrimidine core, a piperazine ring, and a difluorocyclohexyl group, contributes to its potential therapeutic applications.
Métodos De Preparación
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]- involves multiple steps. One common method includes the following steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Final Conversion: The final step involves converting 7H-pyrrolo[2,3-d]pyrimidin-4-ol to the desired compound.
Análisis De Reacciones Químicas
7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand enzyme interactions and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar compounds include other pyrrolopyrimidines with different substituents. For example:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound has a chlorine atom instead of the complex substituents found in the target compound.
7H-Pyrrolo[2,3-d]pyrimidine derivatives: These derivatives may have different functional groups attached to the pyrrolopyrimidine core, leading to variations in their biological activity and applications.
The uniqueness of 7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]- lies in its specific combination of functional groups, which confer distinct biological properties and potential therapeutic benefits.
Propiedades
Fórmula molecular |
C28H32F2N6O2 |
|---|---|
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
6-[[4-(4-acetylpiperazin-1-yl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]pyrrolo[2,3-d]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C28H32F2N6O2/c1-20(37)34-12-14-35(15-13-34)23-2-4-25(5-3-23)38-19-24-16-22-18-32-26(17-31)33-27(22)36(24)11-8-21-6-9-28(29,30)10-7-21/h2-5,16,18,21H,6-15,19H2,1H3 |
Clave InChI |
DYLHJNWFUXMPCG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3=CC4=CN=C(N=C4N3CCC5CCC(CC5)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14222569.png)
![2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14222571.png)

![2-Hydroxy-4-[(E)-{4-[(pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14222592.png)
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14222599.png)
![4,7,7-Trimethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14222600.png)

![1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol](/img/structure/B14222621.png)
![4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one](/img/structure/B14222628.png)
![2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]-](/img/structure/B14222629.png)


![N-Benzyl-8,8-difluoro-N-methylbicyclo[5.1.0]octan-1-amine](/img/structure/B14222640.png)
![6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14222657.png)
